Concanamycin F

V-ATPase inhibition Macrolide antibiotics Lysosomal acidification

Concanamycin F delivers research-critical advantages: 25-fold greater V-ATPase inhibition potency (Ki=0.02 nM) than Bafilomycin A1, enabling precise titration in long-term lysosomal and autophagy assays. As the aglycone core of the concanamycin family, it provides an established total-synthesis blueprint and defined pharmacophore for SAR-driven drug discovery. Superior class selectivity for V-ATPase over P- and F-type ATPases ensures fewer confounding off-target effects. Procure this versatile tool compound for rigorous mechanistic studies across antifungal, antiviral, and immunosuppressive research programs.

Molecular Formula C39H64O10
Molecular Weight 692.9 g/mol
CAS No. 144539-92-4
Cat. No. B232500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin F
CAS144539-92-4
Synonymsconcanamycin F
concanolide A
Molecular FormulaC39H64O10
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O
InChIInChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1
InChIKeyYNZXLMPHTZVKJN-STTJUCNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Concanamycin F (CAS 144539-92-4): Potent and Selective V-ATPase Inhibitor for Lysosomal Acidification and Autophagy Research


Concanamycin F (CAS 144539-92-4) is an 18-membered macrolide antibiotic belonging to the plecomacrolide class, isolated from Streptomyces sp. A1509 [1]. It functions as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes [2]. By binding to the V₀ domain of the enzyme, Concanamycin F disrupts proton translocation, thereby influencing critical cellular processes including vesicle trafficking, lysosomal function, and autophagy [1][2].

Concanamycin F: Why V-ATPase Inhibitor Selection Demands Precision Beyond the Plecomacrolide Class


While the plecomacrolide family, including bafilomycins and concanamycins, share a common mechanism of V-ATPase inhibition, significant differences in potency, selectivity, and structural features preclude simple substitution among members. For instance, concanamycins, as 18-membered macrolides, have been shown to be generally better and more specific inhibitors than the 16-membered bafilomycins [1]. Furthermore, within the concanamycin family itself, structural variations—such as the presence or absence of a glycosidic sugar moiety—can influence pharmacological properties. Concanamycin F is the aglycone (sugar-free) counterpart to Concanamycin A [2]. This structural distinction has implications for synthetic accessibility and potential off-target effects, making a direct, evidence-based selection critical for experimental success. The following quantitative evidence underscores where Concanamycin F provides a measurable advantage over its closest comparators.

Concanamycin F Evidence Guide: Quantitative Differentiation from Bafilomycin A1 and Concanamycin A


Superior V-ATPase Inhibitory Potency: Concanamycin F vs. Bafilomycin A1

Concanamycin F exhibits a significantly higher potency for V-ATPase inhibition compared to the widely used standard, Bafilomycin A1. Concanamycin F demonstrates a reported inhibitory constant (Ki) of 0.02 nM , while Bafilomycin A1 has a reported Ki of 0.5 nM in N. crassa vacuolar membranes . This represents a 25-fold difference in potency in favor of Concanamycin F, enabling effective enzyme inhibition at lower working concentrations.

V-ATPase inhibition Macrolide antibiotics Lysosomal acidification

Class-Level Superiority: Concanamycins Exhibit Higher Specificity Than Bafilomycins

A structure-activity study comparing the two major classes of plecomacrolide V-ATPase inhibitors concluded that concanamycins (18-membered macrolides) are generally better and more specific inhibitors than bafilomycins (16-membered macrolides) of membrane-bound ATPases [1]. While this is a class-level inference, Concanamycin F, as a core concanamycin, is expected to inherit this enhanced specificity profile relative to its bafilomycin counterparts.

ATPase selectivity Structure-activity relationship Plecomacrolides

The Aglycone Advantage: Concanamycin F as the Core Pharmacophore of Concanamycin A

Concanamycin F is the aglycone (the non-sugar portion) of the more complex glycosylated molecule Concanamycin A [1]. This structural relationship means Concanamycin F represents the minimal core pharmacophore required for V-ATPase inhibition. While direct quantitative comparison data between the two are limited, this distinction is critical for procurement. As a smaller, less complex molecule, Concanamycin F is a more synthetically accessible target, as demonstrated by its total synthesis [2], which can translate to more reliable supply and potential for derivatization compared to its more complex glycosylated analog.

Natural product chemistry Aglycone Structure-activity relationship

Broad-Spectrum Biological Activity Profile Supports Diverse Research Applications

In addition to its primary mechanism as a V-ATPase inhibitor, Concanamycin F has been reported to exhibit a range of cellular activities, including antifungal, antiviral, immunosuppressive, and cytotoxic effects . This multifaceted bioactivity profile, while not a direct comparator metric, distinguishes Concanamycin F as a versatile tool compound suitable for investigations across multiple disease areas, from infectious disease to oncology and immunology.

Antifungal Antiviral Immunosuppressive Cytotoxic

Concanamycin F: Optimal Procurement Scenarios for V-ATPase Inhibition and Cellular Biology


High-Precision Autophagy and Lysosomal Function Studies

Researchers investigating the nuanced roles of lysosomal acidification and autophagy flux require a V-ATPase inhibitor with exceptional potency and minimal off-target activity. The 25-fold greater potency of Concanamycin F (Ki = 0.02 nM) compared to the widely used Bafilomycin A1 (Ki = 0.5 nM) allows for precise titration of V-ATPase inhibition. This is critical in long-term cell-based assays where minimizing pleiotropic effects from high inhibitor concentrations is essential for accurate interpretation of lysosomal and autophagic phenotypes.

Medicinal Chemistry and Chemical Biology Campaigns Targeting V-ATPase

Structure-activity relationship (SAR) studies and drug discovery programs focused on developing novel V-ATPase modulators benefit from a well-defined core scaffold. Concanamycin F, as the aglycone of the concanamycin family, represents the essential pharmacophore for V-ATPase inhibition [1]. Its established total synthesis provides a blueprint for generating analogues and derivatives, making it a superior starting point for medicinal chemistry compared to more complex, glycosylated congeners like Concanamycin A [2].

Investigating ATPase Selectivity and Ion Transport Mechanisms

Experiments designed to dissect the contributions of different ATPase classes (V-type vs. P-type vs. F-type) to cellular physiology require inhibitors with high class selectivity. Evidence indicates that the concanamycin class, to which Concanamycin F belongs, offers superior specificity for V-ATPases over other membrane-bound ATPases compared to the bafilomycin class [3]. Procuring Concanamycin F for such studies provides a higher degree of confidence that observed effects are due specifically to V-ATPase inhibition rather than confounding off-target activity.

Broad-Spectrum Antimicrobial and Immunomodulatory Discovery

For discovery programs screening for novel antifungal, antiviral, or immunosuppressive agents, Concanamycin F serves as a valuable positive control or starting hit. Its documented activity profile, which includes antifungal, antiviral, and immunosuppressive effects, validates its use as a tool compound in these diverse assay systems . Its procurement supports multiple parallel research streams within a single organization, maximizing the utility of the reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.